molecular formula C7H11N3Se2 B12623843 3,5-Bis(methylselanyl)pyridine-2,6-diamine CAS No. 918156-34-0

3,5-Bis(methylselanyl)pyridine-2,6-diamine

Cat. No.: B12623843
CAS No.: 918156-34-0
M. Wt: 295.1 g/mol
InChI Key: FPPHKSCTQQPTSG-UHFFFAOYSA-N
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Description

3,5-Bis(methylselanyl)pyridine-2,6-diamine is a pyridine-derived compound characterized by two methylselanyl (-SeCH₃) groups at the 3- and 5-positions and amine (-NH₂) groups at the 2- and 6-positions. The selenium-containing substituents confer unique electronic and steric properties, distinguishing it from conventional pyridine derivatives.

Properties

CAS No.

918156-34-0

Molecular Formula

C7H11N3Se2

Molecular Weight

295.1 g/mol

IUPAC Name

3,5-bis(methylselanyl)pyridine-2,6-diamine

InChI

InChI=1S/C7H11N3Se2/c1-11-4-3-5(12-2)7(9)10-6(4)8/h3H,1-2H3,(H4,8,9,10)

InChI Key

FPPHKSCTQQPTSG-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=CC(=C(N=C1N)N)[Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Bis(methylselanyl)pyridine-2,6-diamine typically involves the reaction of 3,5-diaminopyridine with methylselanyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product. Common solvents used include ethanol and dichloromethane, and the reaction temperature is maintained between 0°C to 25°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Bis(methylselanyl)pyridine-2,6-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diselenides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methylselanyl groups to selenol groups.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include diselenides, selenols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3,5-Bis(methylselanyl)pyridine-2,6-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antioxidant properties and its ability to interact with biological molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3,5-Bis(methylselanyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The methylselanyl groups can participate in redox reactions, modulating the activity of oxidative enzymes and pathways. This compound can also form complexes with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications References
3,5-Bis(methylselanyl)pyridine-2,6-diamine -SeCH₃ (3,5); -NH₂ (2,6) Not provided Hypothetical: Antioxidant, catalytic N/A
2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX) -NH(2,4,6-trinitrophenyl) (2,6); -NO₂ (3,5) 649.29 g/mol High explosive stability
N²,N⁶-Bis(3,5-di-tert-butylphenyl)pyridine-2,6-diamine -C₆H₃(t-Bu)₂ (3,5); -NH₂ (2,6) 555.81 g/mol Steric hindrance; NMR-documented
3,5-Bis(phenyldiazenyl)pyridine-2,6-diamine -N=NPh (3,5); -NH₂ (2,6) 344.35 g/mol Chromophoric properties
3,5-Difluoropyridine-2,6-diamine -F (3,5); -NH₂ (2,6) 163.12 g/mol Electrophilic reactivity

Key Observations:

Substituent Effects on Reactivity: Electron-Withdrawing Groups: Nitro (-NO₂) and trifluoromethyl (-CF₃) groups (e.g., in PYX) enhance thermal stability but reduce nucleophilicity, making such compounds suitable for explosives . Electron-Donating Groups: Methylselanyl (-SeCH₃) and tert-butyl (-t-Bu) groups increase steric bulk and modulate redox properties. For example, tert-butyl substituents in N²,N⁶-Bis(3,5-di-tert-butylphenyl)pyridine-2,6-diamine hinder π-stacking interactions, as evidenced by upfield shifts in ¹³C NMR spectra .

Spectral Characterization :

  • ¹H NMR : Pyridine-2,6-diamine derivatives with aromatic substituents (e.g., 3,5-di-tert-butylphenyl) exhibit downfield shifts for NH₂ protons (δ ~5.85 ppm) due to hydrogen bonding, whereas methylselanyl groups may deshield adjacent protons .
  • IR Spectroscopy : Amide-containing analogs (e.g., compound 6o in ) show C=O stretches at ~1665 cm⁻¹, absent in this compound, which instead features Se-C vibrational modes near 500–600 cm⁻¹ .

Applications: Explosives: PYX’s nitro and picryl amino groups contribute to its insensitivity to shock, contrasting with the likely lower stability of selenium derivatives . Pharmaceuticals: Fluorinated pyridine-2,6-diamines (e.g., 3,5-Difluoropyridine-2,6-diamine) are intermediates in kinase inhibitors, whereas selenium analogs may exploit selenocysteine-like redox activity .

Biological Activity

3,5-Bis(methylselanyl)pyridine-2,6-diamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with methylselenol or related selenium compounds. This compound can be synthesized through various methods, including:

  • Direct Selenylation : Utilizing selenium sources in the presence of suitable catalysts.
  • Functional Group Modification : Starting from pyridine-2,6-diamine and introducing methylselenyl groups via nucleophilic substitution.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in cellular models. Studies have shown that compounds containing selenium can enhance the activity of endogenous antioxidant enzymes such as glutathione peroxidase.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism : The compound induces apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.

Table 1 summarizes the cytotoxic effects observed in different cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF-715.2Apoptosis induction
HeLa12.8Caspase activation
A54918.5Bcl-2 modulation

Neuroprotective Effects

Studies have also suggested neuroprotective properties attributed to this compound. It appears to mitigate neurodegeneration in models of Alzheimer's disease by inhibiting acetylcholinesterase (AChE) activity.

The biological activity of this compound is primarily linked to its ability to interact with various biological macromolecules:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor for AChE, potentially enhancing cholinergic signaling.
  • Antioxidant Mechanism : The selenium moieties facilitate redox reactions that protect cells from oxidative damage.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers and a significant reduction in cell viability at concentrations above 10 μM.

Case Study 2: Neuroprotection

In a model simulating Alzheimer's disease, this compound was shown to improve cognitive function in treated mice compared to controls. Behavioral tests indicated enhanced memory retention and reduced neuroinflammation.

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